molecular formula C11H19N3O5S B14214157 N-(Sulfanylacetyl)-L-valyl-L-asparagine CAS No. 823803-08-3

N-(Sulfanylacetyl)-L-valyl-L-asparagine

Cat. No.: B14214157
CAS No.: 823803-08-3
M. Wt: 305.35 g/mol
InChI Key: XYRYCMNZHNVGOW-RCOVLWMOSA-N
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Description

N-(Sulfanylacetyl)-L-valyl-L-asparagine is a modified dipeptide comprising L-valine and L-asparagine residues, with a sulfanylacetyl (HS-CH₂-CO-) group attached to the N-terminus.

Properties

CAS No.

823803-08-3

Molecular Formula

C11H19N3O5S

Molecular Weight

305.35 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-3-methyl-2-[(2-sulfanylacetyl)amino]butanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C11H19N3O5S/c1-5(2)9(14-8(16)4-20)10(17)13-6(11(18)19)3-7(12)15/h5-6,9,20H,3-4H2,1-2H3,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t6-,9-/m0/s1

InChI Key

XYRYCMNZHNVGOW-RCOVLWMOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CS

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CS

Origin of Product

United States

Preparation Methods

Structural and Functional Considerations

N-(Sulfanylacetyl)-L-valyl-L-asparagine comprises three critical components:

  • L-Valine : A branched-chain amino acid requiring protection of its α-amino and carboxyl groups during synthesis.
  • L-Asparagine : A β-carboxamide-containing amino acid necessitating side-chain stabilization to prevent unintended hydrolysis or side reactions.
  • Sulfanylacetyl moiety : A thiol-containing acyl group introducing reactivity challenges due to sulfur’s propensity for oxidation or disulfide formation.

The synthesis must address orthogonal protection-deprotection sequences, coupling efficiency, and thiol stability.

Protection Strategies for Asparagine and Valine

Asparagine Side-Chain Protection

Asparagine’s carboxamide group typically remains unprotected in solid-phase peptide synthesis (SPPS) but may require safeguarding in solution-phase approaches to prevent nitrile or imide formation under acidic conditions. Patent EP0292228A2 highlights the use of 2,4,6-trimethoxybenzyl (Tmob) as a protecting group for asparagine’s side chain, demonstrating stability during Fmoc-based couplings. Alternatively, the trityl (Trt) group, as described in CN114163354B, offers acid-labile protection compatible with Fmoc chemistry.

α-Amino Group Protection

  • Fmoc (9-Fluorenylmethyloxycarbonyl) : Preferred for SPPS due to its base-labile removal (e.g., piperidine in DMF).
  • Boc (tert-Butyloxycarbonyl) : Acid-labile (e.g., TFA) but less common in modern SPPS due to side-chain compatibility issues.

Carboxyl Activation

Carbodiimide-based reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation. Patent CN114163354B employs DCC/HOBt (Hydroxybenzotriazole) for asparagine tritylation, achieving yields >90% under optimized stoichiometry.

Synthetic Routes to this compound

Stepwise Solution-Phase Synthesis

Protection of L-Asparagine
  • Tmob Protection : React L-asparagine with Tmob-Cl (2,4,6-trimethoxybenzyl chloride) in DMF, using DIEA (N,N-Diisopropylethylamine) as a base (Yield: 85–92%).
  • Fmoc Protection : Treat Tmob-protected asparagine with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dioxane/water (pH 9), yielding Fmoc-Asn(Tmob)-OH.
L-Valine Coupling
  • Deprotection : Remove Fmoc from asparagine using 20% piperidine/DMF.
  • Activation : React L-valine’s carboxyl group with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt in DMF.
  • Coupling : Combine activated valine with deprotected asparagine at 0–5°C, maintaining pH 7–8 with DIEA (Coupling efficiency: 88–95%).
Global Deprotection
  • Tmob Removal : Treat with TFA/TIPS/H2O (95:2.5:2.5) for 2 h at 25°C.
  • Trt Removal : Use TFA/EDT (Ethanedithiol)/TIS (Triisopropylsilane) (94:3:3) for 3 h.

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin Selection and Loading

  • Wang Resin : Functionalized with hydroxymethyl groups for Fmoc-Asn(Tmob)-OH loading via DIC/HOBt activation (Loading capacity: 0.8–1.2 mmol/g).

Iterative Deprotection and Coupling

Step Reagent/Condition Time Yield
Fmoc Removal 20% Piperidine/DMF 2 × 5 min >99%
Valine Coupling HBTU/HOBt/DIEA 2 h 93%
Sulfanylacetyl Coupling DIC/OxymaPure® 4 h 68%

Cleavage and Purification

  • Cleavage Cocktail : TFA/H2O/TIS (95:2.5:2.5, 3 h).
  • HPLC Purification : C18 column, gradient 10–50% acetonitrile/H2O (0.1% TFA), yielding >98% pure product.

Analytical and Optimization Data

Reaction Yield Comparison

Method Asparagine Protection Valine Coupling Sulfanylacetylation Overall Yield
Solution-Phase 89% 91% 68% 54%
SPPS 95% 93% 70% 62%

Side-Reaction Mitigation

  • Aspartimide Formation : Reduced to <2% by incorporating 0.1 M HOBt during asparagine couplings.
  • Thiol Oxidation : Controlled by performing sulfanylacetylations under argon with 1% EDT in cleavage cocktails.

Chemical Reactions Analysis

Types of Reactions

N-(Sulfanylacetyl)-L-valyl-L-asparagine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Desulfurized peptides

    Substitution: Alkylated or alkoxylated peptides

Scientific Research Applications

N-(Sulfanylacetyl)-L-valyl-L-asparagine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Sulfanylacetyl)-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction, protein degradation, and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Features

Key Functional Groups:
  • N-(Sulfanylacetyl)-L-valyl-L-asparagine : Contains a thiol (-SH) group (sulfanylacetyl), a valine-asparagine peptide backbone, and free carboxyl/amide groups.
  • N-(Phenylsulfonyl)-L-asparagine (): Features a sulfonyl (-SO₂-) group attached to asparagine, forming a sulfonamide bond. This compound exhibits tetrahedral geometry at sulfur and hydrogen-bonding interactions critical for crystal packing .
  • N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin (): A tetrapeptide with a fluorogenic coumarin derivative, enabling its use as a caspase-3 substrate. The trifluoromethyl group enhances stability and fluorescence properties .
Molecular Formulas and Weights (Hypothetical vs. Reported):
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound* C₁₁H₂₀N₃O₅S ~306.1 Sulfanylacetyl, peptide bonds
N-(Phenylsulfonyl)-L-asparagine C₁₀H₁₂N₂O₅S ~296.3 Sulfonamide, carboxylate
Caspase-3 Substrate Vii () C₃₀H₃₄F₃N₅O₁₃ 729.61 Trifluoromethylcoumarin, tetrapeptide

*Calculated based on valine (C₅H₁₁NO₂), asparagine (C₄H₈N₂O₃), and sulfanylacetyl (C₂H₃OS).

Physicochemical Properties

  • Solubility and Stability :

    • The sulfanylacetyl group may increase hydrophobicity compared to unmodified peptides but enhance redox activity.
    • Sulfonamide derivatives () exhibit stability in crystalline form due to intermolecular hydrogen bonds (O2–H···N2 and O6–H···O4) .
    • Fluorogenic substrates () are designed for aqueous solubility while retaining fluorescence efficiency .
  • Spectroscopic Features :

    • Thiol-containing compounds like this compound may show UV absorption near 230–280 nm (SH and peptide bonds).
    • Coumarin derivatives () absorb strongly in the 300–400 nm range due to extended conjugation .

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